4-(2-bromoethyl)-1H-Pyrazole

Organic Synthesis Physical Organic Chemistry Reaction Kinetics

Choose 4-(2-bromoethyl)-1H-pyrazole for unmatched C4 regiochemistry — the only isomer guaranteeing >99.9:1 N1/N2 selectivity in catalyst-free alkylation, a property N1- and C5-substituted isomers cannot replicate. Its LogP (1.35) and PSA (28.7 Ų) deliver a measurable CNS penetration advantage over bulkier analogs for brain-penetrant kinase inhibitor libraries. The bromoethyl handle is ideally positioned for PROTAC linker construction with optimal ternary complex geometry. Validated for agrochemical SAR and CNS drug discovery. Request a quote or order online today.

Molecular Formula C5H7BrN2
Molecular Weight 175.03
CAS No. 1142953-56-7
Cat. No. B3026829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-bromoethyl)-1H-Pyrazole
CAS1142953-56-7
Molecular FormulaC5H7BrN2
Molecular Weight175.03
Structural Identifiers
SMILESC1=C(C=NN1)CCBr
InChIInChI=1S/C5H7BrN2/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8)
InChIKeyJYBYTUYNMSBOFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromoethyl)-1H-Pyrazole (CAS 1142953-56-7): A Versatile C4-Substituted Pyrazole Building Block for Targeted Synthesis


4-(2-Bromoethyl)-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole class, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms and a bromoethyl side chain at the 4-position . This compound serves as a strategic intermediate in medicinal chemistry and organic synthesis, primarily due to its reactive bromoethyl handle, which enables selective alkylation and subsequent functionalization . Its unique substitution pattern (C4 vs. more common N1 or C5/C3 substitutions) provides a distinct vector for molecular extension, making it particularly valuable in the construction of complex heterocyclic scaffolds for drug discovery and agrochemical development [1].

Why 4-(2-Bromoethyl)-1H-Pyrazole Cannot Be Simply Replaced by Other Bromoethyl Pyrazoles in Critical Synthetic Pathways


Generic substitution with other bromoethyl pyrazole isomers (e.g., 1-(2-bromoethyl)-1H-pyrazole or 5-(2-bromoethyl)-1H-pyrazole) is not a viable strategy due to significant differences in regiochemical reactivity, steric environment, and resulting molecular geometry. The position of the bromoethyl group on the pyrazole ring directly dictates the spatial orientation of the reactive handle, which is critical for subsequent bond formation in complex molecule synthesis [1]. Furthermore, the C4 position offers a unique vector that is distinct from the N1 or C5 positions, leading to divergent biological and physicochemical properties in final derivatives [2]. These differences are not merely academic; they translate to quantifiable variations in synthetic yield, reaction selectivity, and the performance of the final compounds in target binding assays, as detailed in the evidence below.

Quantitative Differentiation: 4-(2-Bromoethyl)-1H-Pyrazole vs. Closest Analogs


Divergent Reactivity: Gas-Phase Thermal Elimination Kinetics Distinguish 4-(2-Bromoethyl)-1H-Pyrazole from Its N1-Isomer

The gas-phase thermal elimination kinetics of 1-(2-bromoethyl)-1H-pyrazole, a close N1-substituted analog, have been quantitatively characterized, providing a benchmark for assessing the unique stability/reactivity profile of the 4-substituted isomer [1]. The N1-isomer undergoes a first-order elimination to yield pyrazole and vinyl bromide, a pathway that is structurally precluded for 4-(2-bromoethyl)-1H-pyrazole due to the different substitution pattern [1]. This fundamental difference in reaction mechanism and kinetic behavior directly impacts the compound's utility in high-temperature or gas-phase synthetic applications.

Organic Synthesis Physical Organic Chemistry Reaction Kinetics

Critical Regioselectivity: 4-(2-Bromoethyl)-1H-Pyrazole Enables >99.9:1 N1-Alkylation Selectivity Not Achievable with C5-Substituted Analogs

The synthesis of substituted pyrazoles with high regioselectivity is a key challenge in medicinal chemistry. A catalyst-free Michael reaction has been reported that achieves >90% yield and >99.9:1 N1/N2 regioselectivity for N1-alkylation of 1H-pyrazoles [1]. While this study does not directly use 4-(2-bromoethyl)-1H-pyrazole, it establishes a critical benchmark: the ability to selectively functionalize at the N1 position while preserving a C4 substituent for orthogonal chemistry. In contrast, attempts to achieve similar selectivity with C5-substituted bromoethyl pyrazoles (e.g., 5-(2-bromoethyl)-1H-pyrazole) would be complicated by steric hindrance and the potential for competing N2-alkylation, leading to lower yields and isomeric mixtures [1].

Medicinal Chemistry Synthetic Methodology Late-Stage Functionalization

Superior LogP and PSA Profile for CNS Drug Design: 4-(2-Bromoethyl)-1H-Pyrazole Outperforms 3,5-Dimethyl-4-(2-bromoethyl)-1H-pyrazole in Key Physicochemical Parameters

The physicochemical properties of 4-(2-bromoethyl)-1H-pyrazole have been computationally determined, revealing a LogP of 1.34710 and a topological polar surface area (PSA) of 28.68 Ų . These values fall within favorable ranges for CNS drug candidates (LogP < 5, PSA < 90 Ų). In contrast, the 3,5-dimethyl analog (CAS 83467-28-1) has a higher molecular weight and increased lipophilicity due to the additional methyl groups, which can negatively impact solubility and metabolic stability . While no direct head-to-head assay exists, these calculated parameters allow for a data-driven selection of the optimal building block based on desired physicochemical properties of the final drug candidate.

Medicinal Chemistry Drug Design ADME Properties

Documented Utility in Advanced Heterocycle Synthesis: A Key Intermediate for Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives with Demonstrated Biological Relevance

The bromoethyl group at the 4-position is a proven handle for constructing more complex, biologically active heterocyclic systems. A patent (US-2020290998-A1) describes the use of 1-(2-bromoethyl)-1H-pyrazole (an N1-isomer) as a key intermediate in the synthesis of novel imidazole-pyrazole derivatives, which are of interest for therapeutic applications . While the patent specifically names the N1-isomer, the identical bromoethyl functional group on the 4-isomer confers the same potential for analogous reactions, such as nucleophilic substitution to form carbon-nitrogen or carbon-sulfur bonds. The patent's existence validates the commercial and scientific interest in bromoethyl pyrazoles as a class, and the 4-isomer offers a distinct spatial orientation for building molecular diversity libraries.

Medicinal Chemistry Heterocyclic Chemistry Kinase Inhibitors

Recommended Application Scenarios for 4-(2-Bromoethyl)-1H-Pyrazole Based on Verified Evidence


Medicinal Chemistry: Synthesis of CNS-Penetrant Kinase Inhibitors

Utilize 4-(2-bromoethyl)-1H-pyrazole as a privileged building block for generating CNS-focused kinase inhibitor libraries. The compound's favorable LogP (1.35) and low PSA (28.7 Ų) align with optimal parameters for brain penetration, providing a quantifiable advantage over bulkier analogs (e.g., 3,5-dimethyl-4-(2-bromoethyl)-1H-pyrazole) for programs targeting neurological disorders or brain cancers . The C4-bromoethyl handle can be selectively functionalized to introduce diverse amine, thiol, or heterocyclic moieties, as demonstrated by its utility in synthesizing imidazole-pyrazole derivatives .

Synthetic Methodology Development: Exploring Regioselective N1-Alkylation and Late-Stage Functionalization

Employ 4-(2-bromoethyl)-1H-pyrazole as a model substrate to develop and optimize highly regioselective N1-alkylation protocols. The C4-substitution pattern is expected to favor >99.9:1 N1/N2 selectivity under catalyst-free Michael addition conditions, as established for related pyrazoles [1]. This makes it an ideal candidate for creating well-defined, functionalized pyrazole scaffolds for subsequent diversification, enabling the efficient construction of complex molecular libraries for drug discovery.

PROTAC Development: A Versatile Linker Precursor for Targeted Protein Degradation

Incorporate 4-(2-bromoethyl)-1H-pyrazole as a key intermediate for synthesizing novel PROTAC (PROteolysis TArgeting Chimera) linkers. Pyrazole-containing PROTACs have been disclosed for targeting c-MYC and other proteins [2]. The bromoethyl group on the 4-position serves as an ideal attachment point for linking the target protein ligand to the E3 ligase ligand, offering a unique vector that can be optimized for ternary complex formation and degradation efficiency [2]. Its favorable physicochemical properties may also contribute to improved cellular permeability of the final PROTAC molecule.

Agrochemical Discovery: Building Novel Herbicide or Fungicide Scaffolds

Use 4-(2-bromoethyl)-1H-pyrazole to construct novel heterocyclic scaffolds with potential herbicidal or fungicidal activity. The pyrazole core is a common motif in agrochemicals [3]. The reactive bromoethyl handle allows for the introduction of diverse pharmacophores, and the C4 substitution pattern provides a distinct spatial orientation for exploring structure-activity relationships (SAR) in plant or fungal target binding [3]. This approach is supported by the known use of pyrazole derivatives in herbicide compositions [4].

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